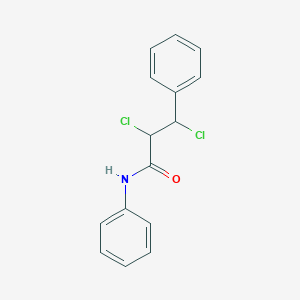
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two chloroethyl groups, a pyrrolidine ring, and a diazenyl-benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrrolidine to form 4-pyrrolidin-1-ylbenzenesulfonamide. This intermediate is then reacted with 2-chloroethylamine hydrochloride under controlled conditions to introduce the chloroethyl groups, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, RNA, and proteins, disrupting their normal function and potentially causing cell death. The compound’s molecular targets include guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Known for its use in chemotherapy as an alkylating agent.
N,N-Bis(2-chloroethyl)aniline: Used in the synthesis of various organic compounds and materials.
N,N-Bis(2-chloroethyl)cyclopropanamine: Studied for its potential biological activity and chemical properties.
Uniqueness
N,N-Bis(2-chloroethyl)-4-pyrrolidin-1-yldiazenyl-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound for further exploration.
Propiedades
Número CAS |
55469-84-6 |
|---|---|
Fórmula molecular |
C14H20Cl2N4O2S |
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-4-(pyrrolidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N4O2S/c15-7-11-20(12-8-16)23(21,22)14-5-3-13(4-6-14)17-18-19-9-1-2-10-19/h3-6H,1-2,7-12H2 |
Clave InChI |
FQFAZLDHLDLRCE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N=NC2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[2-(4-Chloro-2,5-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14002848.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)




![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)


